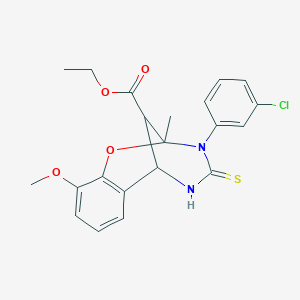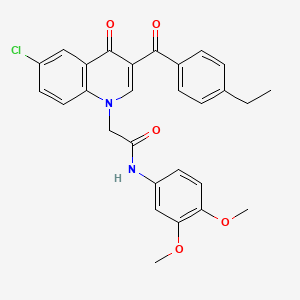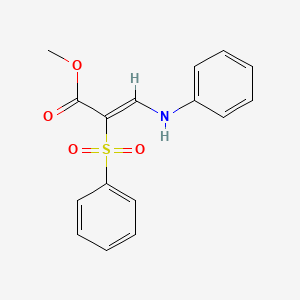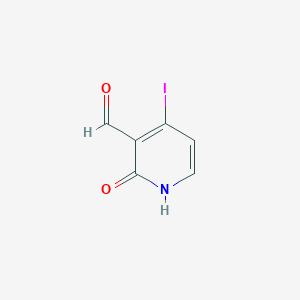
2-Hydroxy-4-iodonicotinaldehyde
Descripción general
Descripción
2-Hydroxy-4-iodonicotinaldehyde is a chemical compound with the molecular formula C6H4INO2 It is a derivative of nicotinaldehyde, featuring both a hydroxyl group and an iodine atom on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxy-4-iodonicotinaldehyde can be synthesized through several methods. One common approach involves the iodination of 2-hydroxy-4-nitronicotinaldehyde, followed by reduction of the nitro group to an amino group, and subsequent oxidation to the aldehyde. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent, such as sodium hypochlorite, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it more suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-iodonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 2-Hydroxy-4-iodonicotinic acid.
Reduction: 2-Hydroxy-4-iodonicotinalcohol.
Substitution: 2-Hydroxy-4-azidonicotinaldehyde or 2-Hydroxy-4-cyanonicotinaldehyde.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-iodonicotinaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: It is used in the preparation of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-iodonicotinaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-bromonicotinaldehyde: Similar structure but with a bromine atom instead of iodine.
2-Hydroxy-4-chloronicotinaldehyde: Similar structure but with a chlorine atom instead of iodine.
2-Hydroxy-4-fluoronicotinaldehyde: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-Hydroxy-4-iodonicotinaldehyde is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. The larger atomic radius and higher polarizability of iodine compared to other halogens can lead to distinct chemical and biological properties .
Propiedades
IUPAC Name |
4-iodo-2-oxo-1H-pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-5-1-2-8-6(10)4(5)3-9/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJYKVLQESELLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2392285.png)
![3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid](/img/structure/B2392287.png)
![2-Chloro-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]acetamide](/img/structure/B2392288.png)

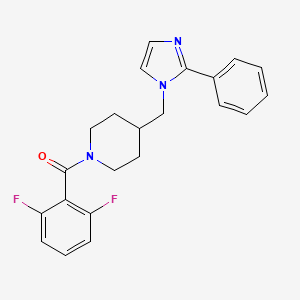
![(E)-N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2392293.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2392296.png)
![1-[2-(Methoxymethyl)benzimidazolyl]-3-[4-(methylethyl)phenoxy]propan-2-ol](/img/structure/B2392297.png)

![ethyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2392300.png)
